8-chloro-2-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15,17,19-nonaen-14-one
Beschreibung
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one is a complex heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. . The structure of this compound includes a chloro group, a methoxyphenyl group, and a fused indeno-pyrido-thieno-pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
Eigenschaften
Molekularformel |
C23H12ClN3O2S |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
8-chloro-2-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C23H12ClN3O2S/c1-29-12-8-6-11(7-9-12)15-16-13-4-2-3-5-14(13)20(28)18(16)27-23-17(15)19-21(30-23)22(24)26-10-25-19/h2-10H,1H3 |
InChI-Schlüssel |
VRXFJVBJUUGACZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)Cl)SC3=NC5=C2C6=CC=CC=C6C5=O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)Cl)SC3=NC5=C2C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one involves multiple steps, including cyclization and condensation reactions. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using formic acid or triethyl orthoformate . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis, inflammation, or cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of 4-chloro-12-(4-methoxyphenyl)-7H-indeno[1’‘,2’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-one lies in its specific combination of functional groups and fused ring systems, which contribute to its distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
